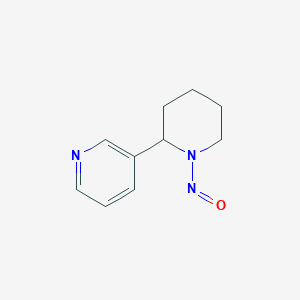

N'-Nitrosoanabasine

概要

説明

p-Iodoclonidine hydrochloride is a chemical compound known for its role as a partial agonist of the alpha-2 adrenergic receptor. This compound has garnered attention in the fields of neuroscience and pharmacology due to its interaction with these receptors, which play a crucial role in the modulation of neurotransmitter release and various physiological processes .

準備方法

合成経路と反応条件: p-ヨードクロニジン塩酸塩の合成は、通常、特定の条件下で、2,6-ジクロロ-4-ヨードアニリンとイミダゾリン誘導体を反応させることを含みます。 反応は塩酸の存在下で行われ、p-ヨードクロニジンの塩酸塩が生成されます .

工業生産方法: p-ヨードクロニジン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度と収率を確保するために反応条件を厳密に制御することが含まれます。 化合物は、その後、再結晶またはクロマトグラフィーなどの技術を使用して精製され、工業規格を満たします .

化学反応の分析

反応の種類: p-ヨードクロニジン塩酸塩は、次のような様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を生成します。

還元: 還元反応は、p-ヨードクロニジン塩酸塩をその還元形に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。 例えば、酸化はヨウ素化キノンを生成する可能性があり、一方、置換反応は様々な置換イミダゾリンを生成する可能性があります .

4. 科学研究への応用

p-ヨードクロニジン塩酸塩は、次のような幅広い科学研究への応用があります。

化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。

生物学: α2アドレナリン受容体を含む研究に使用され、神経伝達物質の放出とシグナル伝達の役割を理解します。

医学: アドレナリン受容体との相互作用により、高血圧や緑内障などの病状における潜在的な治療効果について調査されています。

科学的研究の応用

Carcinogenicity Studies

NAB has been extensively studied for its carcinogenic properties. Research indicates that it can induce tumors in laboratory animals, albeit to a lesser extent than other TSNAs like NNN and NNK. For example:

- Animal Studies : In rodent models, NAB has shown weak carcinogenic activity compared to other TSNAs. However, it remains significant for understanding the mechanisms of tobacco-related cancers .

- Mechanistic Insights : Studies have demonstrated that NAB can form DNA adducts, which are critical in the initiation of cancer. These adducts result from metabolic activation processes mediated by cytochrome P450 enzymes .

Public Health Research

The presence of NAB in smokeless tobacco products raises concerns regarding public health:

- Epidemiological Studies : Research has linked exposure to NAB and other TSNAs with increased risks of oral and esophageal cancers among smokeless tobacco users .

- Regulatory Implications : Understanding the levels of NAB in various tobacco products has led to discussions on regulatory measures to limit exposure and mitigate health risks associated with smokeless tobacco .

Analytical Chemistry

NAB is often used as a standard in analytical chemistry for measuring TSNA levels in tobacco products:

- Quantification Methods : Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to accurately quantify NAB in cigarette smoke and smokeless tobacco products. These methods are crucial for assessing consumer exposure and compliance with safety regulations .

Case Studies

Several case studies have highlighted the significance of NAB in understanding tobacco-related health risks:

- Case Study 1 : A study analyzed the levels of TSNAs, including NAB, in various smokeless tobacco brands. It found that NAB was present at significant levels, correlating with other known carcinogens such as NNN and NNK .

- Case Study 2 : Research investigating the effects of NAB on cellular transformation demonstrated that it could enhance the carcinogenic effects when combined with viral infections, such as herpes simplex virus (HSV), indicating a synergistic effect that complicates cancer risk assessment .

Summary Table of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | C10H13N3O |

| Carcinogenicity | Weakly carcinogenic; induces tumors in rodent models |

| Public Health Impact | Associated with increased risks of oral and esophageal cancers |

| Analytical Methods Used | LC-MS/MS for quantifying levels in tobacco products |

| Synergistic Effects | Enhances carcinogenicity when combined with viral infections like HSV |

作用機序

p-ヨードクロニジン塩酸塩は、α2アドレナリン受容体の部分的アゴニストとして作用することで効果を発揮します。この受容体は、アデニル酸シクラーゼ活性を阻害するGタンパク質共役受容体であり、環状アデノシン一リン酸(cAMP)レベルの低下につながります。cAMPレベルの低下は、神経伝達物質の放出の阻害と様々な生理学的プロセスの調節をもたらします。 この化合物は、アデノシン二リン酸(ADP)誘発血小板凝集も増強します .

類似化合物:

クロニジン: 高血圧や注意欠陥多動性障害(ADHD)の治療に使用される別のα2アドレナリン受容体アゴニスト。

グアンファシン: ADHDや高血圧の治療に使用されるα2アドレナリン受容体アゴニスト。

チザニジン: α2アドレナリン受容体アゴニストとして作用する筋弛緩薬 .

独自性: p-ヨードクロニジン塩酸塩は、α2アドレナリン受容体との特異的な相互作用と、アデニル酸シクラーゼの阻害において最小限のアゴニスト活性を有しながら、神経伝達物質の放出を調節する能力により独自性があります。 これは、研究や潜在的な治療的応用において貴重なツールとなっています .

類似化合物との比較

Clonidine: Another alpha-2 adrenergic receptor agonist used to treat hypertension and attention deficit hyperactivity disorder (ADHD).

Guanfacine: An alpha-2 adrenergic receptor agonist used in the treatment of ADHD and hypertension.

Tizanidine: A muscle relaxant that acts as an alpha-2 adrenergic receptor agonist .

Uniqueness: p-Iodoclonidine hydrochloride is unique due to its specific interaction with alpha-2 adrenergic receptors and its ability to modulate neurotransmitter release with minimal agonist activity in inhibiting adenylate cyclase. This makes it a valuable tool in research and potential therapeutic applications .

生物活性

N'-Nitrosoanabasine (NAB) is a potent carcinogenic compound classified as a tobacco-specific nitrosamine (TSNA). It is primarily formed during the curing and processing of tobacco products. This article provides a detailed examination of the biological activity of NAB, including its metabolic pathways, mutagenic effects, and implications for human health based on diverse research findings.

- Chemical Formula : C₁₀H₁₃N₃O

- Molecular Weight : 193.23 g/mol

- CAS Number : 14335-20-5

Metabolism and Activation

NAB undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA. This activation is critical for its carcinogenicity, as it results in the formation of DNA adducts, which are markers of potential mutagenic and carcinogenic activity.

Key Metabolic Pathways

- Cytochrome P450-mediated Activation : NAB is metabolized by cytochrome P450 enzymes, producing reactive species capable of forming DNA adducts.

- Formation of DNA Adducts : The primary DNA adducts formed include N7-methylguanine and O6-methylguanine, which can lead to mutations during DNA replication.

Biological Activity and Mutagenicity

NAB has been extensively studied for its mutagenic properties. Research indicates that it exhibits significant mutagenic activity in various biological assays.

Mutagenicity Studies

- Ames Test : NAB has shown positive results in the Ames test, indicating its ability to induce mutations in Salmonella typhimurium strains, particularly TA100, which is sensitive to base-pair substitutions.

- In Vivo Micronucleus Test : In animal models, NAB has been shown to induce micronuclei formation, suggesting chromosomal damage.

Case Studies

Research has highlighted the implications of NAB exposure in various populations:

- Chewing Tobacco Users : Epidemiological studies have linked the use of chewing tobacco containing NAB with an increased risk of oral cancers. The presence of NAB in smokeless tobacco products significantly contributes to their carcinogenic potential.

- Synergistic Effects with Other Carcinogens : Studies indicate that NAB may enhance the carcinogenic effects of other tobacco-specific nitrosamines when combined with viral infections such as herpes simplex virus (HSV), leading to higher transformation frequencies in cell cultures.

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity and mutagenicity of this compound:

特性

IUPAC Name |

3-(1-nitrosopiperidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYPVKMROLGXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021019 | |

| Record name | Nitrosoanabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37620-20-5, 84237-39-8, 1133-64-8 | |

| Record name | 3-(1-Nitroso-2-piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37620-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Nitrosoanabasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037620205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(1-nitroso-2-piperidinyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084237398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosoanabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Nitroso-2-piperidinyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOANABASINE, (RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7VU5E9XAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N'-nitrosoanabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N'-Nitrosoanabasine formed in tobacco?

A1: NAB is formed through the reaction of the tobacco alkaloid anabasine with nitrite during the curing and processing of tobacco. [, , ] This process, known as nitrosation, is influenced by factors such as temperature, pH, and the presence of catalysts. [, ]

Q2: What types of tobacco products contain this compound?

A2: NAB is found in various tobacco products, including cigarettes, chewing tobacco, snuff, and snus. [, , , ] The levels of NAB can vary widely depending on the type of product, processing methods, and tobacco variety. [, , , ]

Q3: Are there significant differences in NAB levels between different tobacco products?

A3: Yes, research has shown that NAB levels can vary significantly. For instance, studies have reported higher levels of NAB in chewing tobacco and snuff compared to cigarettes. [, , , ] This variation can be attributed to differences in manufacturing processes and tobacco types used in these products.

Q4: How is this compound metabolized in the body?

A4: While NAB can be metabolized to its N-oxide form, a potential detoxification pathway, the specific enzymes involved and the extent of this metabolism in humans require further investigation. [, ]

Q5: How does the carcinogenicity of this compound compare to other TSNAs?

A6: While classified as a potential carcinogen, NAB generally exhibits weaker carcinogenic potency compared to NNK and NNN. [, ] This difference in potency could be attributed to variations in their metabolic activation pathways and interactions with cellular targets.

Q6: What analytical techniques are used to determine this compound levels in tobacco products?

A7: Several analytical techniques have been employed to measure NAB levels, including gas chromatography coupled with a thermal energy analyzer (GC-TEA) [, , , ], gas chromatography-mass spectrometry (GC-MS) [, ], and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , , ]

Q7: What are the advantages of using LC-MS/MS for analyzing this compound?

A8: LC-MS/MS offers high sensitivity and selectivity, allowing for the accurate quantification of NAB even at trace levels in complex matrices like tobacco and biological samples. [, , , , , ]

Q8: Can this compound be detected in biological fluids, and if so, what does it indicate?

A9: Yes, NAB can be detected in biological fluids like urine and saliva. [, , ] The presence of NAB in these fluids indicates exposure to tobacco products containing this TSNA.

Q9: How are humans exposed to this compound?

A10: The primary route of human exposure to NAB is through the consumption of tobacco products, either by smoking or chewing. [, , , , ]

Q10: Are there any regulations or guidelines for this compound levels in tobacco products?

A11: While specific regulations for NAB levels may vary across countries, efforts to reduce TSNA content in tobacco products are ongoing due to their carcinogenic potential. [, , ]

Q11: What are the potential health risks associated with this compound exposure?

A12: NAB, as a TSNA, is considered a potential carcinogen. [, ] Although its potency might be lower compared to other TSNAs, continuous exposure through tobacco use could contribute to an increased risk of certain cancers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。